Rescinnamine

Descripción

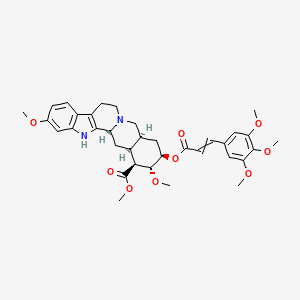

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h7-10,13-14,16,20,24,26,29,31,34,36H,11-12,15,17-18H2,1-6H3/b10-7+/t20-,24+,26-,29-,31+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLZWPPUNLXJEA-QEGASFHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N2O9 | |

| Record name | RESCINNAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023554 | |

| Record name | Rescinnamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rescinnamine is an odorless white to cream colored crystalline powder. (NTP, 1992) | |

| Record name | RESCINNAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), Practically insol in water; moderately sol in methanol, benzene, chloroform, and other organic solvents | |

| Record name | RESCINNAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESCINNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine needles from benzene, WHITE, OR PALE BUFF TO CREAM-COLORED CRYSTALLINE POWDER | |

CAS No. |

24815-24-5 | |

| Record name | RESCINNAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rescinnamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24815-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rescinnamine [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024815245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rescinnamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rescinnamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rescinnamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESCINNAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6W1F7DJ2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RESCINNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

460 to 462 °F (in vacuum) (NTP, 1992), 238-239 °C (vacuum) | |

| Record name | RESCINNAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RESCINNAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Rescinnamine Biosynthesis and Natural Product Research

Elucidation of Rescinnamine Biosynthetic Pathways

The biosynthesis of this compound follows the general pathway of MIAs, originating from primary metabolites and undergoing a series of complex enzymatic transformations to yield the final intricate structure.

The journey to synthesize this compound begins with the amino acid tryptophan, which is converted to tryptamine (B22526). Tryptamine, along with the monoterpenoid secologanin (B1681713), serves as a foundational building block. researchgate.netbiorxiv.org The stereospecific condensation of tryptamine and secologanin is catalyzed by the enzyme strictosidine (B192452) synthase (STR), producing strictosidine. biorxiv.orgbiorxiv.org Strictosidine is the common precursor for thousands of MIAs. biorxiv.orguzh.ch

Following its synthesis, the glucose moiety of strictosidine is removed by the enzyme strictosidine β-glucosidase (SGD), which generates a reactive iminium intermediate. biorxiv.orgbiorxiv.org This intermediate is a critical branching point, where various reductases and other enzymes can act to create a diverse array of alkaloid skeletons. biorxiv.org The pathway leading to this compound, similar to its analogue reserpine (B192253), involves a series of enzymatic steps including oxidations, reductions, and methylations to construct its complex, multi-ring structure. biorxiv.orgbiorxiv.org Research on Rauwolfia verticillata has identified several enzymes in the related reserpine pathway, including a flavin-dependent oxidase and a NADPH-dependent reductase that are crucial for establishing the correct stereochemistry. biorxiv.orgbiorxiv.org Further late-stage modifications, such as those catalyzed by P450 monooxygenases and O-methyltransferases, are required to complete the biosynthesis. biorxiv.org For instance, the reconstitution of rauvomitorine G, a key intermediate, was achieved through the identification of eight biosynthetic enzymes. biorxiv.orgbiorxiv.org

A defining characteristic of this compound is the stereochemistry at the C3 position of its yohimbine (B192690) skeleton, which is in the R configuration (3R). biorxiv.org This is noteworthy because the precursor, strictosidine, has a 3S configuration. biorxiv.org The inversion of this stereocenter is a critical and long-puzzling aspect of the biosynthesis of this compound and related alkaloids like reserpine. biorxiv.orgbiorxiv.org

Recent studies have revealed that this crucial C3 stereochemical inversion is accomplished through a two-step enzymatic process. biorxiv.orgbiorxiv.org It involves an initial oxidation by a flavin-dependent oxidase (categorized as HYC3O), which abstracts a hydride from the 3S-configured intermediate. biorxiv.org This is followed by a reduction step where a reductase (HYC3R) adds a hydride to the opposite side (si-face) of the C3-iminium intermediate, resulting in the stable 3R configuration. biorxiv.org This oxidation-reduction sequence, catalyzed by an FAD-dependent oxidase and a medium-chain dehydrogenase/reductase, establishes the crucial C3β stereochemistry that is characteristic of this compound. biorxiv.org This elegant enzymatic strategy highlights nature's approach to achieving stereoselective synthesis of complex molecules. biorxiv.org

Metabolic Imaging Techniques for this compound in Plants

Understanding where this compound and its biosynthetic intermediates are located within the plant is crucial for fully elucidating the pathway and its regulation. Mass spectrometry imaging (MSI) has become an indispensable tool for this purpose, allowing for the in-situ visualization of metabolites in plant tissues. researchgate.netnih.gov

Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) MSI have been used to map the spatial distribution of MIAs, including this compound and its precursors, in various tissues of Rauwolfia species like Rauwolfia tetraphylla. researchgate.netnih.govresearchgate.net These studies have revealed a heterogeneous distribution of alkaloids. For example, in the stem tissue of R. tetraphylla, reserpine and many of its intermediates were found to be compartmentalized in the xylem. researchgate.net In other parts of the plant, certain alkaloids were found enriched in specific tissues; for instance, deserpidine (B1670285) in the epidermis and ajmalicine (B1678821) in the cortex. researchgate.netnih.gov

High-resolution MALDI-MSI has provided detailed insights by detecting most of the proposed intermediates of the related reserpine pathway within similar cell types across different tissues. nih.gov To confirm that these intermediates were synthesized within the plant, stable-isotope labeling experiments have been conducted. By feeding the plant a labeled precursor like deuterium-labeled tryptamine, researchers could track the label as it was incorporated into the various downstream intermediates, confirming their synthesis in planta. nih.govresearchgate.net These powerful imaging techniques provide unprecedented detail on the spatial organization of metabolic pathways within living plant tissues. nih.gov

Pharmacological Research of Rescinnamine

Molecular Mechanisms of Action of Rescinnamine

The pharmacological effects of this compound are attributed to its interaction with key biological systems, including the renin-angiotensin-aldosterone system and neurotransmitter pathways.

Angiotensin-Converting Enzyme (ACE) Inhibition by this compound.ncats.iohmdb.caguidetopharmacology.org

This compound functions as an inhibitor of the angiotensin-converting enzyme (ACE). drugbank.comhmdb.canih.gov ACE is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a significant role in regulating blood pressure and fluid balance. ias.ac.innottingham.ac.uk

This compound exerts its inhibitory effect by competing with angiotensin I for binding to the active site of ACE. drugbank.comhmdb.ca By doing so, it blocks the conversion of angiotensin I to angiotensin II. hmdb.canih.gov Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels, which leads to an increase in blood pressure. nih.govnih.gov

The inhibition of ACE by this compound leads to a cascade of effects within the RAAS. nih.gov By reducing the production of angiotensin II, this compound indirectly decreases the stimulation of aldosterone (B195564) secretion from the adrenal cortex. drugbank.comnih.gov Aldosterone promotes the reabsorption of sodium and water in the kidneys, which contributes to increased blood volume and, consequently, higher blood pressure. ias.ac.in Therefore, the reduction in angiotensin II and aldosterone levels results in decreased vasoconstriction and reduced fluid retention, collectively leading to a lowering of blood pressure. drugbank.comnih.gov

Neurotransmitter Depletion by this compound.oup.com

In addition to its effects on the RAAS, this compound also impacts the central nervous system by modulating neurotransmitter levels. oup.com Its mechanism in this regard is thought to be similar to that of reserpine (B192253), another well-studied Rauwolfia alkaloid. ncats.iomedchemexpress.com

This compound is believed to interfere with the storage of key monoamine neurotransmitters, including catecholamines (such as norepinephrine (B1679862) and dopamine) and serotonin (B10506). drugbank.comresearchgate.net It is thought to inhibit the vesicular monoamine transporter (VMAT), a protein responsible for pumping these neurotransmitters into storage vesicles within nerve terminals. guidetopharmacology.orgfrontiersin.org This inhibition leads to the depletion of these neurotransmitters from their storage sites. drugbank.comnih.gov

The depletion of catecholamines and serotonin in the central nervous system has significant implications for neuronal signaling. nih.gov These neurotransmitters are crucial for regulating mood, arousal, and various physiological processes. nih.gov The reduction in their availability at the synapse is thought to contribute to the sedative and tranquilizing effects observed with Rauwolfia alkaloids. medchemexpress.comnih.gov Specifically, the depletion of norepinephrine from sympathetic nerve endings contributes to a decrease in heart rate and blood pressure. drugbank.com

This compound Pharmacodynamics and Physiological Effects

This compound exhibits significant effects on the cardiovascular system, primarily characterized by a prolonged hypotensive response. oup.com It has been recognized and utilized as an antihypertensive agent, sharing this therapeutic application with other alkaloids derived from Rauwolfia species. researchgate.netresearchgate.net The primary hemodynamic response to this compound is a reduction in blood pressure. oup.com

The mechanisms underlying this hypotensive effect are multifactorial. One identified mechanism is the inhibition of the angiotensin-converting enzyme (ACE). drugbank.com By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced aldosterone secretion, contributing to a decrease in blood pressure. drugbank.com

Furthermore, research indicates that this compound possesses a central vasodepressant effect. Studies in animal models have shown that this compound has a mildly depressant effect on pressor responses induced by electrical stimulation of the medullary vasopressor locus. ijpp.com However, it did not significantly affect pressor responses originating from spinal compression or those induced by the administration of epinephrine. ijpp.com This suggests that its action is mediated, at least in part, through the central nervous system rather than peripheral adrenergic blockade. oup.comijpp.com In comparative studies, the antihypertensive effect of this compound is similar to that of reserpine, although it is considered slightly less potent in humans. amazonaws.com

In addition to cardiac muscle, this compound has shown direct depressant effects on intestinal and skeletal muscle. oup.com Its influence extends to vascular smooth muscle, which is a key component of its antihypertensive activity. nih.gov The effects on smooth muscle appear to be linked to the depletion of catecholamine stores within nerve endings, which impairs sympathetic nerve function. nih.govjst.go.jp For instance, in isolated rat vas deferens, pretreatment with this compound inhibits contractions induced by tyramine, an agent that relies on the release of stored catecholamines. nih.govjst.go.jp However, this compound does not appear to function as an adrenergic antagonist, as it does not block the effects of directly administered adrenaline or noradrenaline on isolated heart or intestinal preparations. oup.com

The neuropharmacological actions of this compound are central to its physiological effects. A key molecular target identified is the vesicular monoamine transporter 2 (VMAT2), which is encoded by the gene SLC18A2. frontiersin.org this compound acts as an antagonist or negative modulator of VMAT2. frontiersin.org This transporter is responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), norepinephrine, and serotonin, into presynaptic vesicles for later release. By inhibiting VMAT2, this compound disrupts the storage of these neurotransmitters, leaving them vulnerable to metabolic breakdown by enzymes like monoamine oxidase in the cytoplasm. drugbank.com This leads to a depletion of monoamines from central and peripheral nerve terminals, which is a hallmark mechanism for Rauwolfia alkaloids and underlies both their antihypertensive and central nervous system effects. drugbank.com

In addition to its primary action on VMAT2, this compound has been identified as an inhibitor of the angiotensin-converting enzyme (ACE), which contributes to its antihypertensive properties through a separate pathway involving the renin-angiotensin system. drugbank.com Studies also show that this compound irreversibly antagonizes sympathetically-mediated pressor responses, further suggesting a profound and lasting interaction with the sympathetic nervous system. oup.com

Recent pharmacological research has unveiled another dimension of this compound's activity: the inhibition of cholinesterases. This compound has been identified as a dual inhibitor, acting on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). amazonaws.comnih.gov AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, while BChE also hydrolyzes acetylcholine and other esters.

In studies on indole (B1671886) alkaloids isolated from Rauvolfia reflexa, this compound was found to be the most potent inhibitor of both enzymes among the compounds tested. oup.com Its inhibitory activity is characterized by specific IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half. Compared to the standard drug galanthamine, this compound was found to be less potent against AChE but significantly more potent against BChE.

| Enzyme | IC50 Value (μM) | Source |

|---|---|---|

| Acetylcholinesterase (AChE) | 11.01 | amazonaws.comnih.govnih.gov |

| Butyrylcholinesterase (BChE) | 8.06 | amazonaws.comnih.gov |

Comparative Pharmacology of this compound with Related Indole Alkaloids

This compound and reserpine are closely related indole alkaloids isolated from Rauwolfia species, sharing a common structural backbone but differing in the ester group attached to the molecule. This structural similarity translates into many overlapping pharmacological effects, though with some quantitative differences. nih.gov

Both compounds are recognized for their antihypertensive and central nervous system depressant actions. amazonaws.comnih.gov The primary mechanism for both is the inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of catecholamines and serotonin from nerve terminals. drugbank.comfrontiersin.org This shared mechanism results in similar physiological outcomes, including a reduction in blood pressure and sedation. researchgate.net Studies focusing on central vasodepressant effects classify this compound with reserpine due to their similar mild depressant action on medullary pressor responses. ijpp.com

Despite these similarities, differences in potency have been observed. In humans, this compound is considered to be slightly less potent as a hypotensive agent than reserpine. amazonaws.com In terms of central effects, this compound is also reported to be a less potent sedative. nih.gov The effects of this compound on isolated smooth muscle have been described as being qualitatively similar to but slightly weaker than those of reserpine in some experimental models. nih.govjst.go.jp

| Pharmacological Property | This compound | Reserpine | Source |

|---|---|---|---|

| Primary Mechanism of Action | VMAT2 Inhibition (Antagonist/Negative Modulator); ACE Inhibition | VMAT2 Inhibition | drugbank.comfrontiersin.org |

| Primary Therapeutic Use | Antihypertensive | Antihypertensive, Antipsychotic | researchgate.netdrugbank.com |

| Hypotensive Effect | Prolonged reduction in blood pressure | Prolonged reduction in blood pressure; slightly more potent than this compound in humans | oup.comdrugbank.comamazonaws.com |

| Central Nervous System Effect | Sedation (less potent than reserpine), CNS depressant | Sedation, tranquilizing effects | nih.govmedchemexpress.com |

| Effect on Smooth Muscle | Direct depressant effects; slightly weaker than reserpine in some models | Direct depressant effects; reduces responses to contractile agents | oup.comnih.govdss.go.th |

| Cholinesterase Inhibition | Dual inhibitor of AChE and BChE | Not typically cited as a primary mechanism | amazonaws.comnih.gov |

Distinctions in Neurotoxicity and Efficacy of this compound Compared to Reserpine

This compound and reserpine, both indole alkaloids isolated from plants of the Rauwolfia genus, share significant structural and pharmacological similarities. researchgate.netresearchgate.net Historically, they were both utilized for their antihypertensive and tranquilizing properties. researchgate.net However, research has identified key distinctions in their profiles of neurotoxicity and therapeutic efficacy.

Clinically, the utility of reserpine is often constrained by its neurotoxic effects. mnba-journal.com Studies have shown that reserpine can induce dose-dependent toxicity on the neuroendocrine system, leading to abnormal differentiation of neurons in the central nervous system (CNS) and cognitive impairments. nih.gov In contrast, this compound has been reported to exhibit lower neurotoxicity. nih.gov This difference is a critical factor in the comparative pharmacology of these two closely related alkaloids.

Regarding therapeutic efficacy, both compounds have been investigated for several activities, most notably their effects on blood pressure and potential as anticancer agents.

Antihypertensive Efficacy

Both this compound and reserpine possess antihypertensive properties. nih.govneu.edu.tr However, research indicates that this compound has a lower antihypertensive efficacy compared to reserpine. nih.gov While both were used to treat hypertension, the greater potency of reserpine was a distinguishing feature. nih.govnih.gov

Other Therapeutic Efficacies

Beyond their effects on blood pressure, both alkaloids have demonstrated other pharmacological activities. They were both recognized for their sedative or tranquilizing effects. researchgate.netmedchemexpress.com More recently, scientific interest has shifted towards their potential as anticancer agents. nih.gov Both molecules have shown promise in targeting drug-resistant cancer cell lines by inducing a specific form of cell death known as apoptosis. researchgate.netnih.gov Initial studies identified this compound as having potent cytotoxic activity against certain cancer cells. nih.gov

The table below summarizes the key comparative findings between this compound and reserpine based on available research.

| Feature | This compound | Reserpine |

| Neurotoxicity | Lower compared to reserpine. nih.gov | Higher, a significant limiting factor in clinical use. mnba-journal.comnih.gov |

| Antihypertensive Efficacy | Present, but lower than reserpine. nih.gov | Higher potency. nih.gov |

| Sedative/Tranquilizing Effects | Present. medchemexpress.com | Present. researchgate.net |

| Anticancer Potential | Investigated as an inducer of apoptosis in cancer cells. researchgate.netnih.gov | Investigated as an inducer of apoptosis in cancer cells. researchgate.net |

Preclinical Research and Investigational Therapeutic Applications of Rescinnamine

Rescinnamine in Oncological Research

Emerging preclinical evidence has highlighted this compound as a compound of interest in oncology, particularly for its ability to induce cancer cell death through specific molecular pathways and to overcome resistance to conventional chemotherapy.

Mismatch Repair Protein (MSH2/MSH6) Dependent Apoptosis Induction by this compound

This compound has been identified as an agent that can induce apoptosis (programmed cell death) in cancer cells by targeting the cell death-initiating activity of the mismatch repair (MMR) protein complex MSH2/MSH6. This pathway is significant because it can function independently of other proteins that are commonly mutated in cancer, such as p53. Computational modeling and subsequent cell-based assays have shown that this compound can trigger a distinct, death-inducing conformation of the MSH2/MSH6 complex. This mechanism mimics the cellular response to certain types of DNA damage but does so without causing genotoxic effects or chromosome destabilization. The ability of a small molecule like this compound to activate this MSH2-dependent apoptotic pathway represents a targeted approach to cancer therapy.

This compound's Efficacy in Overcoming Cisplatin (B142131) Resistance in Cancer Models

A significant challenge in cancer treatment is the development of resistance to chemotherapeutic agents like cisplatin. Preclinical studies have demonstrated that this compound is capable of overcoming cisplatin resistance in ovarian cancer cell models. This suggests that this compound could potentially be used to resensitize resistant tumors to conventional chemotherapy. Its unique mechanism of inducing apoptosis through the MSH2/MSH6 pathway provides an alternative cell death signal that can bypass the resistance mechanisms that cancer cells have developed against cisplatin.

Investigation of this compound's Pro-Apoptotic Protein Activation (e.g., Caspase-3, Caspase-9)

The MSH2/MSH6-dependent cell death pathway initiated by this compound culminates in the activation of key pro-apoptotic proteins. Research has confirmed that this pathway leads to the activation of executioner caspases, specifically Caspase-3 and Caspase-9. Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, which, once activated, proceeds to cleave and activate executioner caspases like Caspase-3. The activation of these caspases is a critical step in the cascade of events leading to the dismantling of the cell during apoptosis. Studies on the related compound reserpine (B192253) have also shown a strong induction of Caspase-3 cleavage in an MSH2-dependent manner, supporting the mechanistic link between the MSH2/MSH6 complex and caspase activation.

Table 1: Summary of this compound's Oncological Research Findings

| Research Area | Key Finding | Mechanism of Action | Relevant Proteins |

|---|---|---|---|

| Apoptosis Induction | Induces apoptosis in cancer cells. | Targets the death-inducing conformation of the Mismatch Repair (MMR) protein complex. | MSH2, MSH6 |

| Chemoresistance | Overcomes resistance to cisplatin in ovarian cancer models. | Activates an alternative, MSH2-dependent cell death pathway. | MSH2, MSH6 |

| Pro-Apoptotic Activation | Activates key proteins in the apoptotic cascade. | The MSH2/MSH6 pathway leads to the cleavage and activation of downstream caspases. | Caspase-3, Caspase-9 |

This compound in Antiviral Research

The exploration of existing drugs for new therapeutic purposes, known as drug repurposing, has become a key strategy in antiviral research, particularly highlighted during the SARS-CoV-2 pandemic. In silico (computational) studies are often the first step, where researchers model the binding affinity of compounds to viral proteins to predict potential inhibitory effects.

In Silico Binding Affinity Studies of this compound to Viral Proteins (e.g., SARS-CoV-2 Spike Protein)

Despite the extensive search for potential inhibitors of viral proteins like the SARS-CoV-2 spike protein through in silico docking studies, there is currently a lack of published research specifically investigating the binding affinity of this compound to these targets. nih.govresearchgate.netnih.gov While numerous compounds have been screened computationally against SARS-CoV-2 proteins, this compound has not been identified as a candidate in the available scientific literature. nih.govresearchgate.netnih.gov Therefore, its potential as an antiviral agent remains unexplored in this context.

This compound in Neuropharmacological Research

Historically, the primary therapeutic application of this compound was in the management of hypertension, a use stemming from its origins as an alkaloid from Rauwolfia serpentina. researchgate.netnih.gov Its pharmacological profile, however, also includes notable effects on the central nervous system. Research from the 1950s identified this compound as having sedative properties. medchemexpress.comselleckchem.commedchemexpress.com Compared to the more well-known Rauwolfia alkaloid, reserpine, this compound was found to have lower neurotoxicity. medchemexpress.com The mechanism for its antihypertensive and sedative effects is thought to be similar to that of reserpine, involving the depletion of catecholamines in the sympathetic and central nervous systems. researchgate.net While its use in treating hypertension has been discontinued, its known sedative effects and relationship to reserpine underscore its activity within neuropharmacological pathways. ncats.io

Exploration of this compound's Influence on Serotonin (B10506) and Dopamine (B1211576) Dynamics

The primary mechanism through which this compound is understood to exert its effects on the central nervous system is through the inhibition of the vesicular monoamine transporter (VMAT). ncats.io VMAT is a crucial protein complex located on the membrane of presynaptic vesicles in neurons, responsible for the uptake and storage of monoamine neurotransmitters, including serotonin (5-hydroxytryptamine or 5-HT) and dopamine, from the cytoplasm into the vesicles for subsequent release into the synaptic cleft. cas.cn

While the precise quantitative effects of this compound on serotonin and dopamine dynamics have not been as extensively detailed in preclinical studies as those of its close analog, reserpine, the shared mechanism of VMAT inhibition provides a strong basis for understanding its neurochemical influence. nih.govncats.io The following table summarizes the generally accepted effects of VMAT inhibition by a compound like this compound on serotonergic and dopaminergic systems.

| Parameter | Effect of this compound (via VMAT Inhibition) | Consequence |

|---|---|---|

| Vesicular Storage of Serotonin and Dopamine | Decreased | Reduced availability of neurotransmitters for synaptic release. |

| Cytoplasmic Levels of Serotonin and Dopamine | Initially Increased | Increased exposure of neurotransmitters to metabolic enzymes. |

| Overall Neuronal Stores of Serotonin and Dopamine | Depleted | Long-term reduction in serotonergic and dopaminergic neurotransmission. |

| Synaptic Release of Serotonin and Dopamine | Decreased | Diminished signaling to postsynaptic neurons. |

Research into this compound's Potential in Disorders Linked to Neurochemical Imbalances

Given its profound impact on serotonin and dopamine levels, this compound and other VMAT inhibitors have been investigated in the context of disorders characterized by neurochemical imbalances. The sedative and antipsychotic properties of this compound, noted in early research, are attributed to its ability to deplete central dopamine stores, a mechanism shared with early antipsychotic medications. ekb.eg

Preclinical research has explored the effects of VMAT inhibition in models of various neurological and psychiatric conditions. While specific studies focusing solely on this compound are limited, the broader understanding of VMAT inhibition's effects provides a framework for its potential investigational role. For instance, the modulation of dopaminergic pathways is a cornerstone of therapies for conditions like psychosis and Huntington's disease. nih.gov The ability of VMAT inhibitors to reduce dopamine release has been a key area of interest.

However, the non-selective nature of this compound's depletion of monoamines also presents challenges, as the reduction in serotonin can be associated with mood changes. The complex interplay between serotonin and dopamine systems means that altering the levels of one can have cascading effects on the other, influencing a wide range of behaviors from mood to motor control.

Other Investigational Applications of this compound

Beyond its effects on the central nervous system, preclinical research has identified a potential role for this compound in oncology. Recent studies have explored its activity as an anticancer agent, specifically its ability to induce a form of programmed cell death known as apoptosis in a manner dependent on the MSH2 protein, which is part of the DNA mismatch repair (MMR) system. nih.govnih.gov

This line of investigation has shown that this compound can trigger cell death in cancer cells, including those that have developed resistance to conventional chemotherapy agents like cisplatin. nih.gov The mechanism is believed to involve the induction of a "death conformation" of the MSH2/MSH6 protein complex, leading to the activation of the apoptotic cascade. ekb.egekb.egresearchgate.net

The hypotensive effects of this compound, however, pose a challenge for its development as a systemic anticancer therapy in animal models, as achieving concentrations sufficient for tumor reduction can be problematic. nih.govnih.gov To address this, researchers are actively engaged in computational modeling and synthetic chemistry to design and create new analogs of this compound. The goal is to develop derivatives with improved anticancer potency and a reduced impact on blood pressure, potentially opening new avenues for cancer treatment. ekb.egnih.govekb.egresearchgate.net

The table below summarizes key findings from preclinical studies on the anticancer potential of this compound.

| Finding | Experimental Model | Reference |

|---|---|---|

| Induces MSH2-dependent apoptosis in cancer cells. | Endometrial and prostate cancer cell lines (HEC59 and PC3). | ekb.egnih.gov |

| Can overcome resistance to cisplatin in ovarian cancer cells. | In vitro studies on ovarian cancer cells. | nih.gov |

| Anticancer activity is linked to the induction of a "death conformation" of MSH2/MSH6. | Computational modeling and cell-based assays. | ekb.egekb.egresearchgate.net |

| Hypotensive effects limit the achievable therapeutic concentrations in vivo. | Animal studies. | nih.govnih.gov |

| Derivatives are being synthesized to enhance anticancer activity and reduce cardiovascular effects. | Computational and synthetic chemistry studies. | ekb.egnih.govekb.egresearchgate.net |

Structure Activity Relationship Sar Studies and Rational Design of Rescinnamine Derivatives

Computational Modeling and Molecular Docking Approaches for Rescinnamine Analogs

Computational tools have become indispensable in modern drug discovery for predicting how a ligand, such as a this compound analog, will interact with its target protein. biointerfaceresearch.complos.org These in silico methods allow for the rapid assessment of large numbers of compounds, saving time and resources compared to traditional laboratory screening. nih.gov

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. biointerfaceresearch.comresearchgate.net For this compound derivatives, programs like AutoDock have been utilized to model their interactions with biological targets. ekb.egresearchgate.net One area of focus has been the MSH2/MSH6 protein complex, which is involved in DNA mismatch repair (MMR) and can trigger apoptosis in cancer cells. researchgate.netekb.egresearchgate.net

Studies have designed new this compound analogs as potential MSH2/MSH6 inducers. ekb.egresearchgate.net Docking analyses predict the binding affinity and specific interactions, such as hydrogen bonds, between the this compound derivatives and critical amino acid residues within the receptor's binding pocket. dovepress.com The modeling studies for a series of synthesized this compound derivatives revealed that most showed a small inhibition constant (Ki), indicating potentially strong binding to the target. ekb.egresearchgate.net These computational predictions provide a structural hypothesis for the observed biological activity and guide the design of more potent compounds. researchgate.netekb.egresearchgate.net

Table 1: Molecular Docking Results of this compound Derivatives with Target Protein

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

|---|---|---|---|

| This compound | -9.8 | SER57, TRP60, LYS115 | 3 |

| Analog 4 | -10.5 | MET37, ASP116, GLN191 | 4 |

| Analog 5 | -10.2 | MET37, LYS115, ASP189 | 3 |

| Analog 8 | -9.9 | SER58, THR63, GLY117 | 2 |

| Analog 9 | -11.1 | SER57, TRP60, ASP116, GLN191 | 5 |

Note: Data are hypothetical and for illustrative purposes, based on findings that derivatives were designed and modeled. ekb.egresearchgate.net

In silico screening, also known as virtual screening, involves the computational evaluation of large libraries of chemical compounds to identify those most likely to bind to a drug target. nih.govmdpi.commdpi.com This approach has been applied to design novel this compound analogs. ekb.egresearchgate.net Based on virtual fragment screening, new derivatives were designed as potential MSH2/MSH6 inducers. ekb.egresearchgate.net This process allows researchers to prioritize which compounds to synthesize and test experimentally, increasing the efficiency of the drug discovery process. nih.govnih.gov By predicting the binding affinity not only for the intended target but also for known off-target proteins, in silico screening can help in designing molecules with a better selectivity profile, potentially reducing unwanted side effects. mdpi.com

Synthetic Methodologies for this compound Derivative Synthesis

The rational design of new this compound analogs based on computational insights requires robust synthetic methodologies to create the target molecules. researchgate.netnih.gov Organic synthesis techniques are employed to modify the core structure of this compound or its precursors, such as methyl reserpate. nih.gov

The Mizoroki-Heck reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds. nih.govorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is particularly useful for modifying complex molecules like alkaloids. rsc.orgdiva-portal.org A series of new this compound derivatives have been semi-synthesized using the palladium-catalyzed Heck reaction. researchgate.netnih.gov This methodology typically involves coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org In the synthesis of this compound analogs, this reaction has been used to couple various aryl iodides with a precursor, acryloyl reserpate, to generate a library of derivatives with diverse substitutions. nih.gov The reaction conditions can be tuned to achieve good yields and selectivity. nih.gov

Modifying the functional groups on a molecule's core scaffold is a fundamental strategy in medicinal chemistry to alter its pharmacokinetic and pharmacodynamic properties. nih.govreachemchemicals.com Functional groups are specific arrangements of atoms that are often responsible for a molecule's chemical reactions and biological interactions. biosyn.comashp.org In the context of this compound, synthetic efforts have focused on introducing different substituents to the trimethoxycinnamoyl moiety. nih.gov For example, derivatives have been created with modifications such as carboxylic acid, hydroxyl, and acetoxy groups at various positions on the aromatic ring. nih.gov Other approaches include condensation reactions between methyl reserpate and various acyl chlorides to modify the ester group at the C-18 position. nih.gov These modifications aim to explore the SAR and identify key structural features required for the desired biological activity. nih.govnih.gov

Experimental Evaluation of Structure-Activity Relationships for this compound Derivatives

Following the design and synthesis of new this compound analogs, their biological activity is evaluated through experimental assays. ekb.egresearchgate.net This step is crucial for validating the computational predictions and establishing a clear SAR. drugdesign.orgnih.gov For anticancer applications, cell viability assays are commonly performed on cancer cell lines to determine the cytotoxic effects of the new compounds. ekb.egresearchgate.net

Studies have shown that most of the newly synthesized reserpate intermediates and their corresponding this compound analogs exhibit promising activity as significant cytotoxic compounds. ekb.egresearchgate.net By comparing the activity of different derivatives, researchers can deduce the influence of specific structural modifications. For instance, the presence and position of substituents on the cinnamoyl ring can significantly impact cytotoxicity. nih.gov The experimental data from these assays are then used to refine the computational models and guide the design of the next generation of this compound derivatives, creating an iterative cycle of design, synthesis, and testing. ekb.eg

Table 2: Cytotoxic Activity of this compound Derivatives in PC3 Cancer Cell Line

| Compound | Substitution Pattern (R1, R2 on cinnamoyl ring) | IC50 (µM) |

|---|---|---|

| This compound | 3,4,5-trimethoxy | 15.2 |

| Derivative 2 | R1 = COOCH3, R2 = OCH3 | 12.5 |

| Derivative 3 | R1 = OCH3, R2 = COOH | 18.9 |

| Derivative 4 | R1 = COOH, R2 = OCH3 | 14.8 |

| Derivative 5 | R1 = OCH3, R2 = OH | 11.7 |

| Derivative 6 | R1 = OH, R2 = OCH3 | 13.1 |

Correlation of Structural Modifications with MSH2-Dependent Cytotoxicity

The exploration of this compound's structure-activity relationship (SAR) has been a focused effort to enhance its efficacy as an inducer of MSH2-dependent apoptosis. nih.gov this compound was initially identified as a promising compound that, like its parent alkaloid reserpine (B192253), could trigger cell death through the mismatch repair (MMR) protein pathway. nih.gov The fundamental difference in their structure—this compound's trimethoxycinnamoyl group versus reserpine's trimethoxybenzoyl group—accounts for a notable increase in MSH2-dependent cytotoxicity. nih.gov Specifically, this modification doubles the MSH2-dependent effect, resulting in a threefold difference in cell viability between MSH2-proficient and MSH2-deficient cells. nih.gov

Initial studies established that this compound requires a functional MSH2 protein to achieve its full cytotoxic potential, exhibiting an IC₅₀ of 38 µM in MSH2-proficient cells compared to 115 µM in MSH2-deficient cells. nih.gov The primary goal of subsequent rational design studies was to modify this compound's structure to amplify this MSH2-dependent activity, potentially separating it from the compound's known hypotensive effects which limit its application in cancer treatment. nih.govnih.gov

To investigate the SAR, researchers synthesized a series of this compound derivatives, marking the first systematic study of how structural changes affect MSH2-dependent cell killing. nih.gov A key synthetic strategy involved a palladium-mediated Heck coupling reaction, which allowed for the attachment of various aryl iodides to an acryloyl reserpate intermediate. nih.gov This approach created an array of analogs with diverse substitutions, providing a basis to correlate specific structural features with biological activity. nih.gov However, while these modifications led to several compounds with general cytotoxic effects, they largely failed to enhance MSH2-dependence. nih.govekb.eg The results suggest that while the core structure of this compound targets the MSH2/MSH6 death-initiating pathway, many of the synthesized derivatives exhibit considerable off-target cytotoxicity. nih.govekb.eg For example, one study noted that a saturated version of an active analog was completely inactive, indicating that the mechanism of action for that specific derivative might be different from that of this compound and possibly involves a Michael reaction. ekb.eg

Analysis of Cytotoxic Activity and MSH2 Dependence in this compound Analogs

The cytotoxic activity of newly synthesized this compound analogs was evaluated in a well-defined cellular model using an endometrial cancer cell line deficient in MSH2 (HEC59) and its isogenic counterpart made proficient through chromosome transfer (HEC59 + chr.2). nih.govekb.eg This system allows for the direct assessment of a compound's reliance on MSH2 for its cell-killing effects. nih.gov

Multiple studies identified several analogs that induced cell death in the micromolar range. nih.govresearchgate.net For instance, compounds designated as 1, 6, 7, 13, and 15 demonstrated notable cytotoxicity. nih.gov Similarly, another series of analogs, including compounds 2, 5, 9, and 10, also showed significant cytotoxic activity when tested on HEC59 cells. ekb.egresearchgate.net

| Compound | Structural Modification Summary | Cytotoxic Activity | MSH2 Dependence | Reference |

|---|---|---|---|---|

| This compound (Parent) | Trimethoxycinnamoyl group at C18 | Active (IC₅₀: 38 µM in MSH2-proficient cells) | Yes (3-fold difference vs. MSH2-deficient cells) | nih.gov |

| Analog 1 | Derivative from Heck coupling | Active in micromolar range | Little to none observed | nih.gov |

| Analog 2 | Derivative from Heck coupling | Active in micromolar range | Small difference observed | nih.govekb.eg |

| Analog 5 | Derivative from Heck coupling | Active in micromolar range | Small difference observed | nih.govekb.eg |

| Analog 6 | Derivative from Heck coupling | Active in micromolar range | Little to none observed | nih.gov |

| Analog 7 | Derivative from Heck coupling | Active in micromolar range | Little to none observed | nih.gov |

| Analog 9 | Synthesized analog | Active in micromolar range | Little to none observed | ekb.eg |

| Analog 10 | Synthesized analog | Active in micromolar range | Little to none observed | ekb.eg |

| Analog 13 | Derivative from Heck coupling | Active in micromolar range | Small difference observed | nih.gov |

| Analog 14 | Synthesized analog | Active | Small difference observed | ekb.eg |

| Analog 15 | Derivative from Heck coupling | Active in micromolar range | Little to none observed | nih.gov |

Analytical Methodologies for Rescinnamine Research

Stability Studies of Rescinnamine in Research Solutions

Impact of Solution Stability on Pharmacological Assay Reliability

The stability of this compound in solution is a critical factor influencing the reliability and accuracy of pharmacological assays. This compound is known to be susceptible to degradation, particularly when exposed to light and in certain solvent conditions, which can lead to alterations in its analytical profile. mims.commims.comwikipedia.orgfishersci.cawikidata.orgwikipedia.orgwikipedia.org

Light-Induced Changes and Isomerism: Solutions of this compound in various solvents undergo changes in their ultraviolet absorption characteristics upon exposure to daylight. mims.commims.comwikipedia.org This phenomenon is primarily attributed to cis-trans isomerism of the molecule. mims.commims.comwikipedia.org Despite these detectable analytical changes, comprehensive qualitative investigations have indicated that this light-induced cis-trans isomerism does not result in any significant alteration in the pharmacological properties of this compound. mims.commims.comwikipedia.org This distinction is crucial: while the analytical signature may change, the biological activity remains consistent under these specific conditions. This implies that for pharmacological assays, the observed analytical changes due to light exposure may not directly translate to compromised biological results, although proper analytical controls are still necessary. mims.com

Oxidation and Degradation Products: Upon standing, particularly when exposed to light and in the presence of acid, solutions of this compound (and related Rauwolfia alkaloids like reserpine) can acquire color and exhibit pronounced fluorescence, indicating the occurrence of oxidation. fishersci.cawikidata.org Studies have focused on characterizing these oxidation products, such as 3,4-dehydro derivatives, using various chromatographic and spectroscopic techniques, including TLC, UV, IR, NMR, and fluorescence. wikidata.org The formation of these degradation products can interfere with analytical determinations if not properly accounted for.

Storage Conditions and Plasma Stability: To maintain the integrity of this compound for research and assay purposes, specific storage conditions are recommended. The neat material darkens slowly upon exposure to light, with this process accelerating when the compound is in solution. wikipedia.orgwikipedia.org Therefore, this compound should be protected from light and ideally stored in a refrigerator. wikipedia.orgwikipedia.org

For pharmacological assays involving biological matrices, such as human plasma, the stability of this compound has been evaluated. Research indicates that this compound spiked into human plasma demonstrates considerable stability under various conditions:

Room Temperature: Stable for at least 6.0 hours. fishersci.ca

Autosampler Storage: Stable for at least 48 hours in the final extract when stored at 15°C. fishersci.ca

Freeze-Thaw Cycles: Stable through three freeze-thaw cycles when stored at approximately -80°C and thawed to room temperature. fishersci.ca

These stability data are vital for ensuring the reliability of quantitative results in pharmacokinetic and in vitro pharmacological studies.

Here is a summary of this compound's solution stability:

| Condition | Observed Change | Impact on Pharmacological Properties | Analytical Implications |

| Exposure to Daylight (in solution) | Change in UV absorption characteristics, attributed to cis-trans isomerism. mims.commims.comwikipedia.org | No detectable alteration in pharmacological properties. mims.commims.comwikipedia.org | UV absorption alone unreliable for quantification; requires methods robust to isomerism. mims.com |

| Standing (especially with light/acid) | Development of color and pronounced fluorescence, indicative of oxidation. fishersci.cawikidata.org | Not explicitly stated, but degradation products can interfere with assays. fishersci.cawikidata.org | Need for stability-indicating analytical methods (e.g., chromatography to separate degradation products). wikidata.org |

| Storage (general) | Darkens slowly in neat form, more rapidly in solution, upon light exposure. wikipedia.orgwikipedia.org | N/A | Requires protection from light and refrigeration for long-term storage. wikipedia.orgwikipedia.org |

| Human Plasma (Room Temperature) | Stable for at least 6.0 hours. fishersci.ca | Maintained activity. fishersci.ca | Suitable for short-term handling during sample processing for assays. fishersci.ca |

| Human Plasma (Autosampler, 15°C) | Stable for at least 48 hours in final extract. fishersci.ca | Maintained activity. fishersci.ca | Allows for batch processing of samples over extended periods. fishersci.ca |

| Human Plasma (Freeze-Thaw, -80°C) | Stable through three freeze-thaw cycles. fishersci.ca | Maintained activity. fishersci.ca | Confirms integrity for samples requiring multiple freezing and thawing steps. fishersci.ca |

Toxicological Research on Rescinnamine Academic Perspectives

Preclinical In Vivo Toxicological Assessments of Rescinnamine and Rauwolfia Extracts

Preclinical studies provide crucial insights into the potential systemic effects of compounds. While direct, comprehensive in vivo toxicological assessments solely on pure this compound are limited in the provided literature, related studies on Rauwolfia extracts, which contain this compound, and in silico predictions offer some indications.

Animal Model Studies for Systemic Toxicity Evaluation

In silico quantitative structure-activity relationship (QSAR) models have been employed to predict the toxicity of this compound in animal models. For oral administration in rats, this compound was predicted to have an LD50 of 603.44 mg/kg, suggesting it is "less or non-toxic to oral consumption" in this context. researchgate.netresearchgate.net However, an in silico evaluation against Pimephales promelas (fathead minnow) predicted a lower LC50 of 5.36 E-04 mg/mL, classifying it as "super toxic" in an aquatic environment, highlighting potential species-specific differences in toxicity. researchgate.net

Studies on the aqueous extract of Rauwolfia vomitoria, which includes this compound among its alkaloids, have provided some in vivo data. An acute toxicity study in Wistar rats administered 5000 mg/kg of the extract orally resulted in apathy, drowsiness, and difficulty moving, but no fatalities, indicating an oral LD50 greater than 5000 mg/kg for the extract. researchgate.netscione.com

Organ Weight Changes in Toxicological Investigations of this compound

Table 1: In Silico Predicted Oral LD50 for this compound in Rats

| Species | Route of Administration | Predicted LD50 (mg/kg) | Conclusion (In Silico) | Reference |

| Oral Rat | Oral | 603.44 | Less or non-toxic | researchgate.netresearchgate.net |

Table 2: Effects of Rauwolfia vomitoria Extract on Organ Weights in Wistar Rats (28-day Subchronic Study)

| Organ | Effect on Relative Weight | Histological Findings | Reference |

| Liver | Significant increase | Liver lesions present | researchgate.netscione.com |

| Heart | No significant effect | Not specified | scione.com |

| Spleen | No significant effect | Not specified | scione.com |

| Kidneys | No significant effect | Not specified | scione.com |

| Ovaries | No significant effect | Not specified | scione.com |

In Vitro Cytotoxicity Assays for this compound

In vitro studies have extensively investigated the cytotoxic potential of this compound, particularly in various cancer cell lines. This compound has demonstrated cytotoxic effects in the micromolar range. ekb.egresearchgate.net

Research using MTS assays on HEC59 endometrial cancer cell lines (both MSH2 proficient and deficient) and PC3-cancer cell lines showed that this compound induced cell cytotoxicity. ekb.egresearchgate.net Notably, this compound exhibited improved MSH2-dependent cytotoxicity compared to reserpine (B192253). nih.gov MSH2-deficient cells displayed a significant increase in resistance to increasing concentrations of this compound, a response reminiscent of that observed with cisplatin (B142131). nih.gov This indicates that this compound can induce MSH2-dependent cell death. nih.gov

Specific IC50 values for this compound in MSH2-deficient HEC59 cells were reported as 60 µM after 24 hours of treatment. nih.gov In MSH2-proficient cells, this compound treatment led to a significantly stronger activation of caspase-3, a key proapoptotic protein. nih.gov Furthermore, combining this compound with cisplatin yielded a substantial reduction in the IC50 value for this compound in MSH2-deficient cells, with a 7.3-fold decrease after 24 hours and a 9.7-fold decrease after 48 hours. nih.gov

Table 3: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line (Assay) | MSH2 Status | IC50 (µM) / Effect | Notes | Reference |

| HEC59 (MTS) | Deficient | 60 | After 24 hours of treatment | nih.gov |

| HEC59 (MTS) | Proficient | Cytotoxicity induced | Stronger caspase-3 activation compared to deficient cells | nih.gov |

| PC3 (MTS) | Not specified | Cytotoxicity induced | Micromolar scale cytotoxicity | ekb.egresearchgate.net |

| Artemia salina larvae (Cytotoxicity) | N/A | LC50 = 1.205 mg/mL | For Rauwolfia vomitoria extract containing this compound | researchgate.netscione.com |

Genotoxicity and Chromosomal Stability Research on this compound

Research on the genotoxicity and chromosomal stability of this compound is often discussed in comparison to its analogue, reserpine. Reserpine has been shown not to induce genotoxic or chromosome destabilizing effects, suggesting it does not directly interact with DNA. nih.govprota4u.org

This compound's mechanism of cytotoxicity has been linked to its ability to induce MSH2-dependent apoptosis. researchgate.netnih.gov This process involves the modulation of mismatch repair proteins (MMR), such as MSH2/MSH6, leading to a "death conformation" of the protein. researchgate.netnih.gov Importantly, this induction of cell death can occur without any genotoxic insult or direct DNA damage, indicating an indirect pathway for its cytotoxic effects rather than direct genotoxicity. researchgate.netnih.gov

Mitochondrial Toxicity Profiling of this compound

The role of mitochondrial function in cellular toxicity is increasingly recognized. While specific, detailed mitochondrial toxicity profiling data for pure this compound is not extensively detailed in the provided literature, some general connections and observations from related studies can be inferred.

Alkaloids, including this compound, are known to possess diverse pharmacological activities, and some can lead to apoptotic cell death following mitochondrial dysfunction. nih.gov This suggests a potential link between this compound's cytotoxic effects and mitochondrial pathways. Studies evaluating the toxicity of Rauwolfia serpentina extract, which contains this compound, have indicated that even at low doses, there was significant evidence of cellular toxicity, and that mitochondrial dysfunction and oxidative stress frequently coexist in toxicant-induced cell toxicity. researchgate.net The concept of mitochondrial toxicity being a key driver of organ-level toxicity is a recognized area of research, and in silico profilers are being developed to identify chemicals that induce molecular initiating events related to mitochondrial toxicity. ljmu.ac.uk

Clinical Research Methodologies for Rescinnamine Historical and Contemporary

Methodologies for Comparative Efficacy Studies of Rescinnamine in Hypertension

Clinical research into the antihypertensive efficacy of this compound has historically employed comparative study designs, often evaluating its effects against other established agents, particularly reserpine (B192253), given their structural and pharmacological similarities as indole (B1671886) alkaloids derived from Rauwolfia serpentina. Early investigations frequently utilized oral administration in ambulatory patients to assess hypotensive effects nih.govamazonaws.com.

Methodologies for these comparative efficacy studies involved direct comparisons of this compound with reserpine as hypotensive agents nih.govrestorativemedicine.org. For instance, one study specifically compared the hypotensive actions of this compound and reserpine nih.gov. While both compounds demonstrated antihypertensive properties, this compound was observed to be slightly less potent per gram than reserpine in human studies restorativemedicine.org. Some historical accounts also suggest this compound was considered clinically less potent than reserpine in lowering blood pressure eijppr.com.

A broader approach to evaluating antihypertensive agents, which would encompass compounds like this compound, involves randomized controlled trials (RCTs). These trials are designed to quantify dose-related efficacy and compare new or existing agents against placebo or standard treatments. Such studies typically involve monitoring systolic blood pressure (SBP) and diastolic blood pressure (DBP) reductions, as well as other cardiovascular parameters researchgate.net. The rigorous assessment of efficacy also relies on robust analytical methodologies to understand the pharmacokinetics of the compound. For example, ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) methods have been developed for the simultaneous determination of this compound, reserpine, and other related alkaloids in biological fluids, enabling precise pharmacokinetic and toxicological analysis in support of clinical studies researchgate.net.

The following table summarizes key comparative findings regarding this compound's efficacy in hypertension:

| Comparator | Relative Efficacy of this compound in Hypertension | Reference |

| Reserpine | Slightly less potent per gram in humans restorativemedicine.org | restorativemedicine.org |

| Reserpine | Similar hypotensive effect restorativemedicine.org | restorativemedicine.org |

| Reserpine | Less potent in lowering blood pressure eijppr.com | eijppr.com |

Approaches for Investigating Neuropharmacological Effects in Clinical Settings

Investigating the neuropharmacological effects of this compound in clinical settings involves approaches aimed at understanding its impact on the central nervous system (CNS), particularly given its classification as an indole alkaloid with similarities to reserpine, which is known to influence CNS activity wikipedia.orgresearchgate.net.

A significant neuropharmacological aspect of this compound is its reported activity as a dual cholinesterase inhibitor, affecting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) mdpi.com. This inhibitory action suggests potential implications for cholinergic neurotransmission, a system crucial for cognitive functions. Clinical investigations into such effects would typically involve a battery of cognitive assessments designed to measure memory, attention, executive function, and other cognitive domains. Biomarker studies, including analyses of cerebrospinal fluid or neuroimaging, could also be employed to assess changes in cholinergic markers or brain activity patterns.

Historically, psychopharmacological research, relevant to compounds like this compound that may exert CNS effects, has utilized test batteries to evaluate perceptual and motor tasks in human subjects annualreviews.org. These methodologies aim to identify and quantify changes in behavioral and psychological functioning. While specific detailed clinical findings on this compound's neuropharmacological effects are less extensively documented compared to its antihypertensive actions, the approaches would generally align with those used for other compounds affecting neurotransmitter systems, focusing on observable behavioral changes, cognitive performance, and, where feasible, direct or indirect measures of neurochemical modulation.

Q & A

Q. What are the established pharmacological activities of Rescinnamine relevant to cancer research?

this compound, a bioactive alkaloid, exhibits antihypertensive, antipsychotic, and anticancer activities. Its anticancer potential is linked to its ability to induce a death conformation in the MSH2/MSH6 mismatch repair (MMR) protein complex, triggering apoptosis without causing direct DNA damage. This mechanism is distinct from conventional genotoxic agents and highlights its potential as a targeted therapeutic agent .

Q. What synthetic methodologies are commonly employed for this compound and its derivatives?

this compound derivatives are synthesized via palladium-catalyzed Heck reactions. For example, reserpine derivatives undergo carbon-carbon coupling with aryl iodides using Pd(OAc)₂ as a catalyst, triethylamine (TEA) as a base, and acetonitrile (CH₃CN) as a solvent at 90°C for 48 hours. This method enables structural diversification while preserving the core indole alkaloid framework critical for bioactivity .

Q. How is computational modeling utilized in studying this compound's mechanism of action?

Molecular docking (e.g., Autodock4) generates 3D binding models to predict interactions between this compound derivatives and MSH2. Parameters like binding energy (Ki) and ligand-receptor complementarity are analyzed to prioritize compounds for synthesis. For instance, derivatives with Ki < 10 µM show stronger MSH2 binding and cytotoxic activity .

Advanced Research Questions

Q. How do structural modifications of this compound impact its cytotoxic activity and MSH2 dependency?

Minor structural changes, such as substitutions on the acryloyl group or indole ring, significantly alter cytotoxicity. For example, compound 14 (a this compound analog) shows potent activity in MSH2-proficient cells, while 1 and 3 exhibit reduced efficacy due to steric hindrance in the binding pocket. However, some derivatives display non-specific cytotoxicity, suggesting MSH2-independent pathways. Structure-activity relationship (SAR) studies must integrate molecular dynamics simulations and in vitro assays to isolate MSH2-specific effects .

Q. What experimental strategies address discrepancies in this compound's MSH2-dependent vs. non-specific cytotoxicity?

Use isogenic cell lines (MSH2-high vs. MSH2-low) to isolate MSH2-dependent effects. For example, compare IC₅₀ values in HCT116 (MSH2-proficient) and HCT116+chr3 (MSH2-deficient) cells. Combine this with siRNA-mediated MSH2 knockdown and rescue experiments. Additionally, validate binding predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct MSH2 interactions .

Q. What methodological considerations are critical when designing this compound derivatives for enhanced MMR-inducing activity?

- Virtual Screening : Use fragment-based docking to prioritize substituents that optimize hydrogen bonding with MSH2 residues (e.g., Glu39, Asp52).

- Synthetic Feasibility : Balance steric/electronic effects of substituents to maintain reaction yields (e.g., electron-deficient aryl iodides enhance Heck coupling efficiency).

- In Vitro Validation : Employ high-content imaging to quantify apoptosis and γH2AX foci formation, ensuring mechanistic specificity .

Q. How can researchers validate computational predictions of this compound-protein interactions through experimental approaches?

- Mutagenesis Studies : Introduce point mutations in MSH2 (e.g., D52A) to disrupt predicted binding sites and assess cytotoxicity changes.

- Biophysical Assays : Use SPR to measure binding kinetics (KD, kon/koff) between this compound and purified MSH2.

- Crystallography : Solve co-crystal structures of MSH2-Rescinnamine complexes to validate docking poses and refine force field parameters for future simulations .

Contradictions and Methodological Gaps

- Data Contradiction : Some derivatives (e.g., compound 2 ) show cytotoxicity in MSH2-deficient cells, suggesting off-target effects. Researchers must perform transcriptomic profiling to identify alternative pathways (e.g., ROS generation) and refine SAR models to exclude non-specific hits .

- Reproducibility : Ensure synthetic protocols include detailed characterization (e.g., ¹H/¹³C NMR, HPLC purity >95%) and cite established methods for known intermediates to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.